![molecular formula C27H20O3 B11149582 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11149582.png)
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
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Overview
Description
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, a cyclopenta ring, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Construction of the Furochromene Core: The furochromene core can be constructed via a [3 + 2] heteroannulation reaction.
Cyclopenta Ring Formation: The cyclopenta ring can be formed through an intramolecular cyclization reaction, which can be facilitated by the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the biphenyl group or the cyclopenta ring, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, especially at the biphenyl group, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of chromenes, including compounds structurally similar to 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one, exhibit significant anticancer properties. For instance:
- A study demonstrated that certain chromene derivatives were more effective than traditional chemotherapeutic agents like cisplatin in inhibiting the growth of cancer cells (SK-LU-1 and PC-3) .
- Molecular docking studies revealed interactions with topoisomerase IB, suggesting a mechanism of action through enzyme inhibition crucial for cancer cell proliferation .
Antifungal Properties
In addition to anticancer activity, this compound shows promise as an antifungal agent. The Minimum Inhibitory Concentration (MIC) values of various chromene derivatives were comparable to fluconazole against multiple strains of Candida, indicating potential therapeutic applications in treating fungal infections .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A recent investigation into a series of chromene derivatives demonstrated that compounds structurally related to this compound exhibited potent anticancer activity against various cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanisms of action .
Case Study 2: Antifungal Testing
Another study assessed the antifungal activity of several chromene derivatives against Candida species. The results showed that certain derivatives had MIC values lower than fluconazole, indicating their potential as alternative antifungal treatments .
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar furochromene core but differs in its substituents and overall structure.
Furo[3,2-c]chromen-4-ones: These compounds also contain a furochromene core and are synthesized using similar methods.
Uniqueness
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is unique due to its combination of a biphenyl group, a cyclopenta ring, and a furochromene core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20O3
- Molar Mass : 328.39 g/mol
- CAS Number : [Insert CAS number if available]
- Structural Features : The compound features a unique cyclopentafurochromene framework which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- A study evaluating the cytotoxic effects of related compounds demonstrated that they inhibit cell proliferation in various cancer types, suggesting a potential role in cancer therapy .
-
Anti-inflammatory Effects
- Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. Research has shown that chromene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- A case study involving the administration of similar compounds in animal models demonstrated a reduction in inflammation markers, highlighting their therapeutic potential .
-
Neuroprotective Properties
- Neuroprotection is another area where this compound may show promise. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Experimental data suggest that these compounds can enhance cognitive function and reduce neurodegeneration in models of Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis.
- Modulation of Signaling Pathways : Targeting pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a structurally similar compound in vitro against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 15 | Apoptosis via mitochondrial pathway |
Compound B | 20 | Cell cycle arrest at G1 phase |
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, treatment with a related chromene derivative resulted in a significant reduction in paw swelling and serum levels of inflammatory markers.
Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
---|---|---|
Control | 8.5 | 150 |
Treatment | 4.0 | 70 |
Properties
Molecular Formula |
C27H20O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-methyl-5-(4-phenylphenyl)-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C27H20O3/c1-16-14-23-25(20-8-5-9-21(20)27(28)30-23)26-24(16)22(15-29-26)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3 |
InChI Key |
ULGBFOVMYOXYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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